molecular formula C19H27NO2 B12553295 N,N-diethylethanamine;4-[(4-hydroxyphenyl)methyl]phenol CAS No. 143761-82-4

N,N-diethylethanamine;4-[(4-hydroxyphenyl)methyl]phenol

Katalognummer: B12553295
CAS-Nummer: 143761-82-4
Molekulargewicht: 301.4 g/mol
InChI-Schlüssel: RBAFSJVQPGDAKM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N,N-diethylethanamine;4-[(4-hydroxyphenyl)methyl]phenol is a chemical compound with a complex structure that combines an amine group with a phenolic group. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry. Its unique structure allows it to participate in a wide range of chemical reactions, making it a valuable compound for scientific research and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethylethanamine;4-[(4-hydroxyphenyl)methyl]phenol typically involves the alkylation of primary amines and ammonia, followed by the reduction of nitriles and amides in the presence of catalysts such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) . These reducing agents are powerful and selective, allowing for the reduction of various functional groups without affecting reducible substituents like nitro and chloride groups .

Industrial Production Methods

Industrial production of this compound often involves large-scale chemical reactions using similar reducing agents and catalysts. The process is optimized for high yield and purity, ensuring that the compound meets the required standards for its various applications.

Vergleich Mit ähnlichen Verbindungen

N,N-diethylethanamine;4-[(4-hydroxyphenyl)methyl]phenol can be compared with other similar compounds, such as:

The unique combination of the amine and phenolic groups in this compound makes it a versatile and valuable compound for various applications in chemistry, biology, medicine, and industry.

Eigenschaften

CAS-Nummer

143761-82-4

Molekularformel

C19H27NO2

Molekulargewicht

301.4 g/mol

IUPAC-Name

N,N-diethylethanamine;4-[(4-hydroxyphenyl)methyl]phenol

InChI

InChI=1S/C13H12O2.C6H15N/c14-12-5-1-10(2-6-12)9-11-3-7-13(15)8-4-11;1-4-7(5-2)6-3/h1-8,14-15H,9H2;4-6H2,1-3H3

InChI-Schlüssel

RBAFSJVQPGDAKM-UHFFFAOYSA-N

Kanonische SMILES

CCN(CC)CC.C1=CC(=CC=C1CC2=CC=C(C=C2)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.